
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is an organic compound with applications in various fields, including chemistry, biology, and potentially medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone involves multiple steps. Initially, the precursor chemicals undergo controlled reactions under specific conditions such as temperature, pressure, and the presence of catalysts. For instance:
Step 1: Synthesis of 3-chloropyridine-2-ol by chlorination of pyridine.
Step 2: Reaction of 3-chloropyridine-2-ol with 1-piperidinol to form 4-(3-chloropyridin-2-yloxy)piperidine.
Step 3: Coupling of the piperidine derivative with 3,5-dimethylisoxazole-4-carboxylic acid in the presence of a coupling agent (e.g., EDCI) to yield the final product.
Industrial Production Methods
Industrial scale production would likely involve optimizing these steps to maximize yield and purity while minimizing cost. This typically includes:
Utilizing continuous flow reactors: to maintain consistent reaction conditions.
Scalability considerations: such as bulk purchasing of reagents and efficient waste management systems.
Purification techniques: like crystallization or chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions It Undergoes
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone undergoes several types of chemical reactions:
Oxidation: Conversion to carboxylic acids or other oxidative states.
Reduction: Hydrogenation to reduce functional groups.
Substitution: Halogen substitution reactions given the chlorine in its structure.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Solvents: Methanol, ethanol, dichloromethane depending on the reaction's nature.
Major Products Formed
Major products depend on the specific reactions:
Oxidation: Produces carboxylic acid derivatives.
Reduction: Leads to alcohols or fully saturated compounds.
Substitution: Results in substituted derivatives of the original compound.
科学研究应用
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone is widely used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating biochemical pathways due to its reactive functional groups.
Medicine: Potentially as a precursor in drug development, given its complex structure.
Industry: Utilized in materials science for developing new polymers or surface treatments.
作用机制
Effects
The compound interacts with various molecular targets depending on its application. For instance, in a biological context, it might inhibit or activate specific enzymes.
Molecular Targets and Pathways
Key molecular targets could include receptor proteins, enzymes, or nucleic acids. Pathways influenced by this compound may involve cellular signaling or metabolic processes.
相似化合物的比较
1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone can be compared with compounds like:
1-(4-(Pyridin-2-yloxy)piperidin-1-yl)ethanone
1-(4-(3-Bromopyridin-2-yl)oxy)piperidin-1-yl)ethanone: These compounds share structural similarities but vary in their substituents, influencing their reactivity and application.
Conclusion
This compound is a versatile compound with a wide array of applications in research and industry. Its unique structure and reactivity make it a valuable asset in scientific exploration and technological innovation.
And there you have it, a comprehensive guide to this intriguing compound! If there's anything more you want to explore, I'm here for it.
属性
IUPAC Name |
1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-11-14(12(2)24-20-11)10-16(22)21-8-5-13(6-9-21)23-17-15(18)4-3-7-19-17/h3-4,7,13H,5-6,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDWNMNFOLGTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
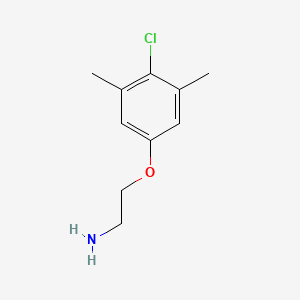
![N'-[(2H-1,3-benzodioxol-5-yl)methyl]-N-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2476383.png)
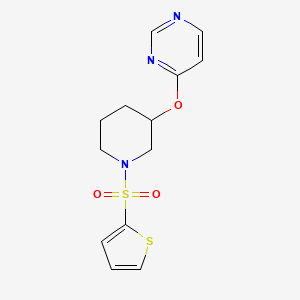
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2476385.png)
![1-(4-tert-butylphenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2476386.png)
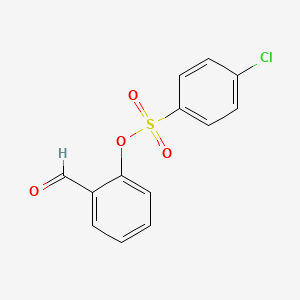
![4-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-phenylquinoline](/img/structure/B2476388.png)
![3-(Phenylsulfonyl)-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B2476392.png)
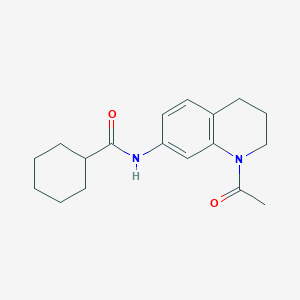
![2-[(2-Chloroanilino)-methylsulfanylmethylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2476396.png)
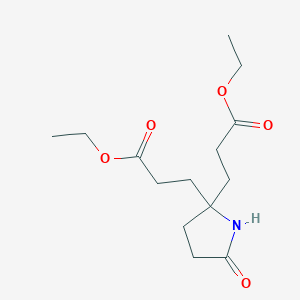
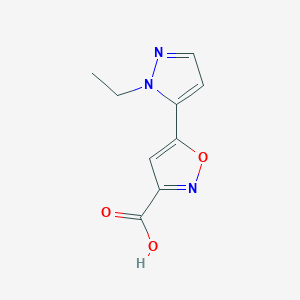
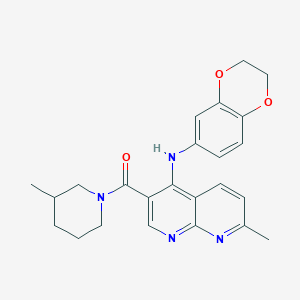
![(6-Chloropyridin-3-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2476402.png)
